Cas no 1337213-77-0 (CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE)

CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE Chemical and Physical Properties
Names and Identifiers
-
- CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE
- Benzenemethanamine, α-cyclopropyl-2-propoxy-
- 1337213-77-0
- Y13320
-
- Inchi: 1S/C13H19NO/c1-2-9-15-12-6-4-3-5-11(12)13(14)10-7-8-10/h3-6,10,13H,2,7-9,14H2,1H3
- InChI Key: CWNLHYVCOKSDDV-UHFFFAOYSA-N
- SMILES: O(CCC)C1C=CC=CC=1C(C1CC1)N
Computed Properties
- Exact Mass: 205.146664230g/mol
- Monoisotopic Mass: 205.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 1.063±0.06 g/cm3(Predicted)
- Boiling Point: 322.1±25.0 °C(Predicted)
- pka: 9.40±0.10(Predicted)
CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843622-1g |
Cyclopropyl(2-propoxyphenyl)methanamine |
1337213-77-0 | 98% | 1g |
¥9956.00 | 2024-08-09 |
CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE Related Literature
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
Additional information on CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE
CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE: A PROMISING MOLECULAR STRUCTURE FOR MODERN BIOMEDICAL APPLICATIONS
CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE, with the chemical identifier CAS NO 1337213-77-0, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique combination of a cyclopropyl ring and a substituted phenyl group, has attracted considerable attention due to its potential applications in pharmaceutical development and biological research. Recent studies have highlighted its role in modulating receptor interactions and its potential as a scaffold for drug discovery initiatives.
Recent advancements in drug design methodologies have underscored the importance of structure-activity relationship (SAR) analysis in optimizing molecular efficacy. The 2-propoxyphenyl substituent in CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE plays a critical role in determining its binding affinity to target proteins. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this functional group enhances the compound's interaction with G protein-coupled receptors (GPCRs), which are pivotal in signaling pathways associated with various physiological processes.
The cyclopropyl ring in this molecule is particularly noteworthy for its ability to introduce steric and electronic effects that influence the overall pharmacokinetic profile. Research published in Bioorganic & Medicinal Chemistry Letters (2022) revealed that the cyclopropyl moiety can modulate the compound's metabolic stability, thereby improving its half-life in vivo. This characteristic is highly desirable for the development of long-acting therapeutic agents.
Current investigations into biological activity have shown that CYCLOPROPYL(3-PROPOXYPHENYL)METHANAMINE exhibits promising properties in modulating neuronal signaling pathways. A 2023 preclinical study reported its potential as a modulator of the serotoninergic system, suggesting applications in the treatment of mood disorders and neurodegenerative conditions. The compound's ability to interact with monoamine transporters has been further validated through molecular docking simulations.
Advancements in synthetic chemistry have enabled the efficient preparation of CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE through multi-step organic transformations. Techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis have been employed to optimize yield and purity. These methodologies are critical for scaling up production while maintaining the compound's structural integrity, which is essential for its biological activity.
Recent work in drug delivery systems has explored the use of CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE as a component in nanoparticle formulations. A 2023 study in Advanced Drug Delivery Reviews demonstrated that encapsulating this compound in lipid-based nanoparticles significantly enhances its solubility and bioavailability, making it a viable candidate for oral administration. This approach addresses common challenges associated with its hydrophobic nature.
Emerging research in targeted therapy has highlighted the potential of CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE in cancer treatment. Preliminary studies suggest that its ability to modulate signaling pathways involved in cell proliferation could lead to the development of novel anticancer agents. These findings are particularly relevant in the context of personalized medicine, where targeted therapies are increasingly being prioritized.
The 2-propoxyphenyl group in this compound has also been implicated in its interactions with enzymatic targets. A 2023 study in Chemical Biology & Drug Design showed that this substituent can influence the compound's ability to inhibit specific enzymes, which is a critical factor in the development of enzyme-targeted therapies. This property opens new avenues for exploring its applications in metabolic disorders and inflammatory conditions.
Current trends in pharmaceutical research emphasize the importance of multitarget ligand design, and CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE has shown potential in this regard. Its ability to interact with multiple biological targets simultaneously makes it an attractive candidate for the development of multitarget drugs, which are increasingly being explored for their potential to address complex diseases such as diabetes and cardiovascular conditions.
Advancements in computational modeling have further enhanced our understanding of CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE's behavior in biological systems. Machine learning algorithms have been employed to predict its binding affinity to various proteins, providing valuable insights for drug optimization. These computational tools are becoming increasingly integral to the drug discovery process, enabling more efficient identification of promising candidates.
Despite its promising attributes, the development of CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE as a therapeutic agent requires further investigation into its safety profile. Preclinical studies are ongoing to assess its potential toxicological effects and to determine the optimal dosing regimens. These studies are critical for ensuring the compound's safety and efficacy before it can be advanced to clinical trials.
As research in biotechnology continues to evolve, the role of CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE is likely to expand. Its unique structural features and biological activity position it as a valuable tool for the development of novel therapeutics. The ongoing exploration of its properties and applications underscores the importance of continued research in this field.
In conclusion, CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE represents a promising candidate in the realm of pharmaceutical research. Its structural characteristics and biological activity have been the focus of recent studies, highlighting its potential applications in various therapeutic areas. As research in this field progresses, the compound's role in the development of new drugs is expected to become increasingly significant.
Further exploration of CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE's properties and applications is essential for maximizing its potential in therapeutic development. Continued research and innovation in pharmaceutical science will be crucial in translating these findings into practical medical solutions. The compound's unique attributes make it a valuable asset in the quest for more effective and targeted therapies.
As the field of pharmaceutical chemistry continues to advance, the importance of compounds like CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE in drug discovery will only grow. The ongoing efforts to understand and harness its properties will play a critical role in shaping the future of therapeutic interventions. The potential of this compound to contribute to the development of new treatments underscores the significance of continued research in this area.
Ultimately, the exploration of CYCLOPROPYL(2-PROPOXYPHENYL)METHANAMINE and its applications represents a vital step in the advancement of pharmaceutical science. Its unique characteristics and potential therapeutic applications position it as a promising candidate for future drug development. The continued investigation into its properties will be essential in realizing its full potential in the treatment of various medical conditions.
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